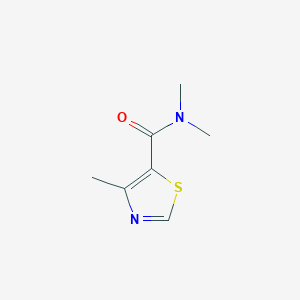
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound with a complex structure It falls under the category of organic compounds, more specifically thiazoles, which are known for their presence in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple reaction steps starting with the formation of the thiadiazole core. One common approach is as follows:
Formation of 1,3,4-thiadiazole core: : The 1,3,4-thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with various acylating agents.
Introduction of Benzamido group: : The methylbenzamido moiety is introduced by acylation of the thiadiazole intermediate using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Thioacetate linkage formation: : The ethylthioacetate moiety is added through a nucleophilic substitution reaction involving the thiadiazole derivative and ethyl chloroacetate.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. This might include the use of continuous flow reactors, automated synthesisers, and stringent purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the acetyl group or the reduction of the thiadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the thiadiazole ring or the benzamido group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride or hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like alkyl halides.
Major Products
Sulfoxides and sulfones: from oxidation.
Desulfurized products or thiadiazole ring-reduced products: from reduction.
Various substituted derivatives: from substitution reactions.
科学的研究の応用
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Potentially used in the study of enzyme inhibitors due to the presence of the benzamido and thiadiazole groups, which are common pharmacophores.
Medicine: : Investigated for its potential as an antimicrobial or anticancer agent, given the biological activity of many thiadiazole derivatives.
Industry: : Utilized in the development of specialty chemicals, including advanced materials with specific electronic or photophysical properties.
作用機序
Molecular Targets and Pathways
The biological activity of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely involves interaction with various molecular targets such as enzymes or receptors. The mechanism of action can include:
Enzyme inhibition: : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
Receptor binding: : It may bind to certain receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-(4-chlorobenzamido)thiazol-4-ylthio)acetate
Methyl 2-(5-(benzamido)thiazol-2-ylthio)acetate
Comparison
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the specific incorporation of the 4-methylbenzamido group and the 1,3,4-thiadiazole core, which might confer distinct biological activities compared to its analogs. The presence of different substituents can significantly impact the compound's reactivity, solubility, and overall bioactivity, making it valuable for targeted scientific investigations.
This is a broad overview of this compound, encapsulating its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry. Got any thoughts or more details to add?
特性
IUPAC Name |
ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSPZUDAOIAOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-fluorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2895324.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)
![3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2895337.png)

![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)

